molecular formula C18H17FN6O B6450065 2-(3-fluorobenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2640974-27-0

2-(3-fluorobenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6450065
CAS No.: 2640974-27-0
M. Wt: 352.4 g/mol
InChI Key: ULWHLKZLXGGJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorobenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C18H17FN6O and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.14478735 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-fluorobenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole (CAS No. 2640974-27-0) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structure and biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Structure and Properties

  • Molecular Formula : C19H21N7O2
  • Molecular Weight : 379.4 g/mol
  • IUPAC Name : (2-ethoxypyridin-3-yl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

Biological Activity

The biological activity of this compound is primarily investigated through its potential as an antiproliferative agent , particularly against various cancer cell lines. The following sections summarize key findings from recent studies.

Anticancer Properties

  • Cell Line Studies :
    • In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines including breast (MX-1), colon, and lung cancer cells. The mechanism of action appears to be independent of traditional pathways such as dihydrofolate reductase inhibition .
  • Mechanism of Action :
    • The compound's activity may involve the inhibition of specific enzymes or pathways associated with tumor growth. For instance, compounds with similar triazole structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are critical in DNA repair processes in cancer cells .

Structure-Activity Relationship (SAR)

The presence of the triazole and pyridazine moieties in the compound contributes significantly to its biological activity. Research indicates that modifications in these groups can enhance or reduce potency against specific targets. For example:

  • Fluorinated derivatives often exhibit improved bioactivity due to increased lipophilicity and altered electronic properties .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological efficacy of related compounds:

StudyCompoundBiological ActivityCell Lines TestedKey Findings
EVT-6582412AntiproliferativeBreast cancer (MX-1)High potency with EC50 values in low nanomolar range
7-Aryl TriazolesAnticancerColon cancerMechanism involves PARP inhibition
TetrahydropyridophthlazinonesPARP inhibitorsBRCA mutant cellsEffective against BRCA1/2 mutant cancers

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. The incorporation of the triazolo group into the pyridazine framework enhances the compound's ability to inhibit tumor growth. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Compounds containing fluorobenzoyl moieties have been reported to possess antimicrobial activity. The presence of the fluorine atom in the benzoyl group can enhance lipophilicity and improve membrane penetration, which is crucial for antimicrobial efficacy. Studies have demonstrated that such compounds can be effective against both Gram-positive and Gram-negative bacteria.

Neurological Applications

Research has suggested that triazole derivatives may exhibit neuroprotective effects. The unique structural features of 2-(3-fluorobenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole could potentially modulate neurotransmitter systems or protect neurons from oxidative stress, making it a candidate for further investigation in neurodegenerative diseases.

Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of similar compounds has shown promise for enhancing device performance.

Polymer Chemistry

Incorporating this compound into polymer matrices could lead to materials with improved thermal stability and mechanical properties. The triazole and pyrrole units contribute to cross-linking capabilities, which can enhance the durability of polymers used in various industrial applications.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of triazolo-pyridazine derivatives against several cancer cell lines, including breast and lung cancer models. The results indicated that modifications similar to those found in this compound significantly increased cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, researchers synthesized several fluorobenzoyl derivatives and tested them against common pathogens. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, suggesting potential for development as new antimicrobial agents.

Properties

IUPAC Name

(3-fluorophenyl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O/c19-15-3-1-2-12(6-15)18(26)24-9-13-7-23(8-14(13)10-24)17-5-4-16-21-20-11-25(16)22-17/h1-6,11,13-14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWHLKZLXGGJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.